molecular formula C17H20N2O4S B2818974 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide CAS No. 2097863-08-4

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

Cat. No.: B2818974
CAS No.: 2097863-08-4
M. Wt: 348.42
InChI Key: WVQDLVHVBDXACT-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a hydroxycyclohex-2-enylmethyl group and a 4-(2-methyl-1,3-oxazol-4-yl)phenyl substituent. Such structural attributes position it as a candidate for diverse biological activities, including enzyme inhibition or receptor modulation, common among sulfonamides .

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-19-16(11-23-13)14-5-7-15(8-6-14)24(21,22)18-12-17(20)9-3-2-4-10-17/h3,5-9,11,18,20H,2,4,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQDLVHVBDXACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Hydroxycyclohexene Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the hydroxycyclohexene ring.

    Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving an amide and an aldehyde or ketone under dehydrating conditions.

    Sulfonamide Formation: The final step involves the reaction of the hydroxycyclohexene and oxazole intermediates with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The oxazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) N-{[1-(Hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide (CAS 1216981-05-3)
  • Key Differences :
    • Cyclohexane ring (saturated) vs. cyclohexene (unsaturated) in the target compound.
    • 4-Methylphenyl group instead of 4-(2-methyloxazol-4-yl)phenyl.
  • Implications: Reduced conjugation in the cyclohexane ring may lower reactivity. Molecular formula: C₁₅H₂₃NO₃S (vs. estimated C₁₆H₂₀N₂O₄S for the target), indicating lower nitrogen content and higher hydrophobicity .
(b) N-(4-Ethylphenyl)-2-Methyl-5-(2-Methyl-1,3-Oxazol-5-yl)Benzene-1-Sulfonamide
  • Key Differences :
    • Oxazol-5-yl substituent at the benzene 5-position vs. oxazol-4-yl at the 4-position in the target.
    • Ethylphenyl group vs. hydroxycyclohexenylmethyl.
  • Implications: Positional isomerism of the oxazole may alter electronic distribution and steric interactions.
(c) (S)-N-((4-Methoxyphenyl)(Naphthalen-1-yl)Methyl)-4-Methylbenzenesulfonamide
  • Key Differences :
    • Bulky naphthyl and methoxyphenyl substituents vs. the target’s smaller cyclohexenyl and oxazolyl groups.
    • Chiral center (S-configuration) with 99% stereochemical purity.
  • Implications :
    • Enhanced steric bulk may limit binding to compact active sites.
    • Methoxy groups improve solubility via hydrogen bonding, as evidenced by HPLC retention time (11.1 min) .

Heterocyclic and Pharmacophoric Comparisons

(a) N-(1-Allyl-1H-Indazol-5-yl)-4-Methylbenzenesulfonamide
  • Key Differences: Indazole core (bicyclic aromatic) vs. oxazole (monocyclic).
  • Implications :
    • Indazole’s aromaticity and nitrogen positioning may favor interactions with kinases or DNA targets.
    • Allyl groups could lead to reactive metabolites, affecting toxicity profiles .
(b) 4-Methyl-N-[(2S)-3-Oxobutan-2-yl]Benzene-1-Sulfonamide (CAS 1372133-72-6)
  • Key Differences :
    • Ketone-containing substituent vs. hydroxycyclohexenyl group.
    • (S)-configured chiral center.
  • Implications: The ketone enables hydrogen bonding but may undergo redox metabolism. Smaller molecular weight (C₁₁H₁₅NO₃S) suggests faster clearance compared to the target .

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and related case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the hydroxycyclohexene moiety and the oxazole ring contributes to its unique chemical properties, enhancing its interaction with biological systems.

Chemical Formula

C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S

Structural Representation

ComponentDescription
Sulfonamide GroupEssential for biological activity
Hydroxycyclohexene MoietyContributes to hydrophilicity and reactivity
Oxazole RingImparts unique electronic properties

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity, influence signaling pathways, and affect cellular processes such as proliferation and apoptosis.

Key Mechanisms Include:

  • Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for various enzymes, particularly carbonic anhydrases (CAs), which play crucial roles in physiological processes.
  • Cell Cycle Arrest : Studies have indicated that certain derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting a role in antimicrobial therapy.

Efficacy Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

Table 1: Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-468 (Breast Cancer)3.99 ± 0.21Induces apoptosis via caspase activation
CCRF-CEM (Leukemia)4.51 ± 0.24Cell cycle arrest in G0-G1 phase

Case Studies

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various benzenesulfonamide derivatives, this compound exhibited significant cytotoxicity against MDA-MB-468 breast cancer cells with an IC50 value of 3.99 µM. The mechanism involved the activation of apoptotic pathways indicated by increased levels of cleaved caspases 3 and 9 .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Q & A

Basic: What synthetic strategies are recommended for preparing N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide?

Methodological Answer:
The synthesis of sulfonamide-oxazole hybrids typically involves multi-step reactions. For example, oxazole rings are often constructed via cyclization of precursors like α-halo ketones with amides or via the Hantzsch method using thioureas and α-halo ketones . The sulfonamide group is introduced through nucleophilic substitution or coupling reactions, requiring precise pH control (basic conditions) to avoid side reactions. For the cyclohexenol moiety, hydroxylation of cyclohexene derivatives using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) may be employed, followed by protection/deprotection steps to preserve functionality . Key optimization parameters include solvent polarity (e.g., DMF for polar intermediates) and temperature gradients (60–100°C for cyclization steps) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR can identify the oxazole proton (δ 8.1–8.3 ppm) and sulfonamide protons (δ 7.5–7.8 ppm). The cyclohexenol hydroxyl group may appear as a broad singlet (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]+^+) with a mass error < 5 ppm .
  • X-ray Crystallography : Programs like SHELXL (via Olex2) can resolve the stereochemistry of the cyclohexenol group and sulfonamide conformation. Hydrogen-bonding networks between the sulfonamide and oxazole moieties are critical for validating packing motifs .

Advanced: What experimental designs are optimal for evaluating its bioactivity against kinase targets?

Methodological Answer:
For kinase inhibition studies:

  • In vitro Assays : Use recombinant kinases (e.g., EGFR or Aurora A) with ATP-competitive assays (e.g., ADP-Glo™). IC50_{50} values should be determined using dose-response curves (1 nM–10 µM range) .
  • Cellular Models : Validate target engagement in cancer cell lines (e.g., HCT-116 or MCF-7) via Western blotting for phosphorylated kinase substrates.
  • Control Experiments : Include known inhibitors (e.g., Imatinib for Abl kinase) to benchmark activity. Address off-target effects using kinase profiling panels (e.g., DiscoverX KinomeScan) .
    Contradictions in activity data (e.g., high in vitro IC50_{50} but low cellular efficacy) may arise from poor membrane permeability, requiring logP adjustments via prodrug strategies .

Advanced: How can researchers resolve contradictory data in SAR studies for this compound?

Methodological Answer:
Contradictions in structure-activity relationships (SAR) often stem from:

  • Conformational Flexibility : The cyclohexenol group’s hydroxyl orientation may alter binding. Use molecular dynamics (MD) simulations (e.g., GROMACS) to compare low-energy conformers .
  • Metabolic Instability : Oxazole rings are prone to oxidation. Perform microsomal stability assays (e.g., human liver microsomes) and correlate half-life (t1/2_{1/2}) with bioactivity .
  • Data Normalization : Ensure consistent assay conditions (e.g., ATP concentrations in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence polarization) to validate binding .

Advanced: What computational methods are suitable for predicting its ADMET properties?

Methodological Answer:

  • Physicochemical Properties : Use SwissADME to predict logP (target ≤3 for oral bioavailability) and topological polar surface area (TPSA <140 Ų for blood-brain barrier penetration) .
  • Metabolism Prediction : GLORYx or MetaSite can identify metabolic hotspots (e.g., hydroxylation of the cyclohexenol group or sulfonamide cleavage) .
  • Toxicity : ProTox-II assesses hepatotoxicity risk via cytochrome P450 inhibition profiles. Experimental validation using Ames tests for mutagenicity is critical for lead optimization .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to separate polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences. The sulfonamide group’s polarity may require DCM/MeOH mixtures .
  • TLC Validation : Monitor reactions using silica plates (UV-active spots at 254 nm) and iodine staining for sulfonamide detection .

Advanced: How does the stereochemistry of the cyclohexenol group impact biological activity?

Methodological Answer:
The hydroxyl group’s axial vs. equatorial position on the cyclohexenol ring can sterically hinder target binding.

  • Stereoselective Synthesis : Use chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution to isolate enantiomers .
  • Docking Studies : Compare binding poses in AutoDock Vina; axial hydroxyls may form hydrogen bonds with kinase catalytic lysine residues, while equatorial orientations reduce affinity .
  • Pharmacokinetics : Equatorial configurations often improve metabolic stability due to reduced CYP3A4 recognition .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonamide coupling) to improve heat dissipation and yield .
  • Green Solvents : Replace DMF with Cyrene (dihydrolevoglucosenone) to reduce toxicity and simplify purification .
  • Quality Control : Use in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and intermediate stability .

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